

# 2-phenylquinoxaline chemical structure and nomenclature

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## Compound of Interest

Compound Name: **2-Phenylquinoxaline**

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An In-Depth Technical Guide to **2-Phenylquinoxaline**: Structure, Synthesis, and Applications

## Abstract

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a cornerstone in medicinal chemistry and materials science.<sup>[1][2][3][4]</sup> Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.<sup>[1][2][3][5][6]</sup> This guide focuses on a key derivative, **2-phenylquinoxaline**, providing a comprehensive technical overview for researchers, chemists, and drug development professionals. We will delve into its structural features, nomenclature, synthetic methodologies, spectroscopic characterization, chemical reactivity, and diverse applications, offering field-proven insights grounded in authoritative scientific literature.

## Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount. **2-Phenylquinoxaline** is systematically named according to IUPAC conventions, reflecting its core structure.

- IUPAC Name: **2-phenylquinoxaline**
- Parent Heterocycle: Quinoxaline (also known as benzopyrazine)

- Structure: A phenyl group (-C<sub>6</sub>H<sub>5</sub>) is substituted at the C2 position of the quinoxaline ring system.

The core quinoxaline is a bioisostere of naphthalene and quinoline, contributing to its ability to interact with various biological targets.<sup>[3]</sup>

## Chemical and Physical Properties

A summary of the key physicochemical properties of **2-phenylquinoxaline** is provided below.

Property	Value	Reference(s)
CAS Number	5021-43-2	[7][8][9][10]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> N <sub>2</sub>	[7][8][10]
Molecular Weight	206.24 g/mol	[7]
Appearance	White to yellow crystalline solid	[11]
Melting Point	~132-133 °C	[10]
SMILES	C1=CC=C(C=C1)C2=NC3=CC =CC=C3N=C2	[7][8]
InChIKey	QWNCDHYYJATYOG- UHFFFAOYSA-N	[8][9]

## Crystal Structure and Molecular Geometry

X-ray crystallography studies reveal that 2,3-diphenylquinoxaline, a closely related derivative, crystallizes in a monoclinic space group.<sup>[11]</sup> For **2-phenylquinoxaline**, the phenyl ring is not coplanar with the quinoxaline moiety due to steric hindrance. In 1-nonyl-3-phenylquinoxalin-2-one, for instance, the phenyl ring is inclined to the quinoxaline system at a dihedral angle of 20.40 (9)°.<sup>[12]</sup> This non-planar conformation is a critical feature influencing its packing in the solid state and its interaction with biological receptors.

## Synthesis of 2-Phenylquinoxaline: Methodologies and Mechanisms

The construction of the **2-phenylquinoxaline** scaffold is most classically achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This approach remains a robust and widely used method.

## Primary Synthetic Route: Condensation Reaction

The most common and efficient synthesis involves the reaction of o-phenylenediamine with a phenyl-substituted  $\alpha$ -dicarbonyl equivalent, such as phenacyl bromide.[2][5]

Reaction Scheme: o-phenylenediamine + Phenacyl Bromide  $\rightarrow$  **2-Phenylquinoxaline**

This reaction is typically a one-step procedure that can be catalyzed by various agents or promoted by different energy sources to improve yield and reaction time.[2]

## Experimental Protocol: Pyridine-Catalyzed Synthesis

This protocol describes a straightforward synthesis using pyridine as a catalyst at room temperature.[2]

### Materials:

- 1,2-Diaminobenzene (o-phenylenediamine)
- Phenacyl bromide
- Pyridine (catalyst)
- Tetrahydrofuran (THF, solvent)

### Procedure:

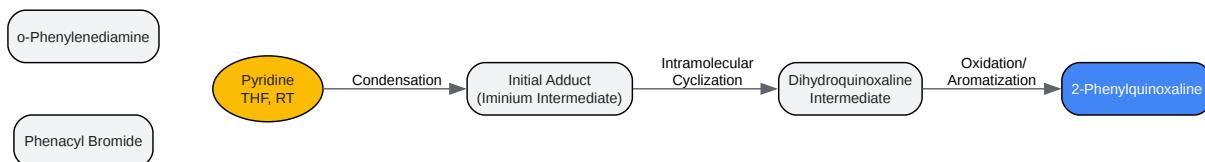
- In a round-bottom flask, dissolve an equimolar quantity of 1,2-diaminobenzene and phenacyl bromide in THF.
- Add a catalytic amount (e.g., 10 mol%) of pyridine to the mixture.[2]
- Stir the reaction mixture at room temperature for approximately 2 hours.[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **2-phenylquinoxaline**.

Causality: Pyridine acts as a base to facilitate the initial condensation and subsequent cyclization, and also as a mild oxidizing agent in the final aromatization step to form the stable quinoxaline ring. The use of THF as a solvent ensures the solubility of the reactants.

## Mechanism of Formation

The reaction proceeds via an initial nucleophilic attack of the diamine on the carbonyl group of the phenacyl derivative, followed by intramolecular cyclization and dehydration/oxidation to yield the aromatic quinoxaline ring.



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Caption: General mechanism for the synthesis of **2-phenylquinoxaline**.

## Alternative and Green Synthetic Approaches

To address environmental concerns, several "green" chemistry approaches have been developed. These include:

- Ultrasound Irradiation: Performing the condensation in ethanol with sodium hydroxide under ultrasound irradiation significantly reduces reaction times and can improve yields.[5]
- Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically shorten reaction times for quinoxaline synthesis.[13]

- Eco-friendly Catalysts: The use of catalysts like ammonium chloride ( $\text{NH}_4\text{Cl}$ ) in methanol provides an inexpensive and greener alternative.[4]

## Spectroscopic Characterization

The structural integrity of synthesized **2-phenylquinoxaline** is confirmed using a combination of spectroscopic techniques.

Technique	Expected Observations
$^1\text{H}$ NMR	Signals in the aromatic region ( $\delta$ 7.5-9.5 ppm). A characteristic singlet for the C3-H of the quinoxaline ring can often be distinguished. The phenyl group protons and the four protons on the benzo portion of the quinoxaline ring will appear as complex multiplets. A key singlet at $\delta$ 9.34 has been reported for the H6 proton.[5]
$^{13}\text{C}$ NMR	Resonances corresponding to the 14 carbon atoms. The carbons of the pyrazine ring (C2 and C3) will appear at a distinct chemical shift compared to the benzene ring carbons.
IR Spectroscopy	Characteristic peaks for C=N stretching (around 1620-1580 $\text{cm}^{-1}$ ), C=C aromatic stretching (around 1600-1450 $\text{cm}^{-1}$ ), and C-H aromatic stretching ( $>3000 \text{ cm}^{-1}$ ).
Mass Spec (MS)	A prominent molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 206.24 g/mol .

Note: Specific chemical shifts and coupling constants can be found in specialized spectroscopic databases and literature.[14][15][16][17]

## Chemical Reactivity and Derivatization

The quinoxaline ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated. The **2-phenylquinoxaline** scaffold serves as a versatile starting

material for creating a library of derivatives with tailored properties.

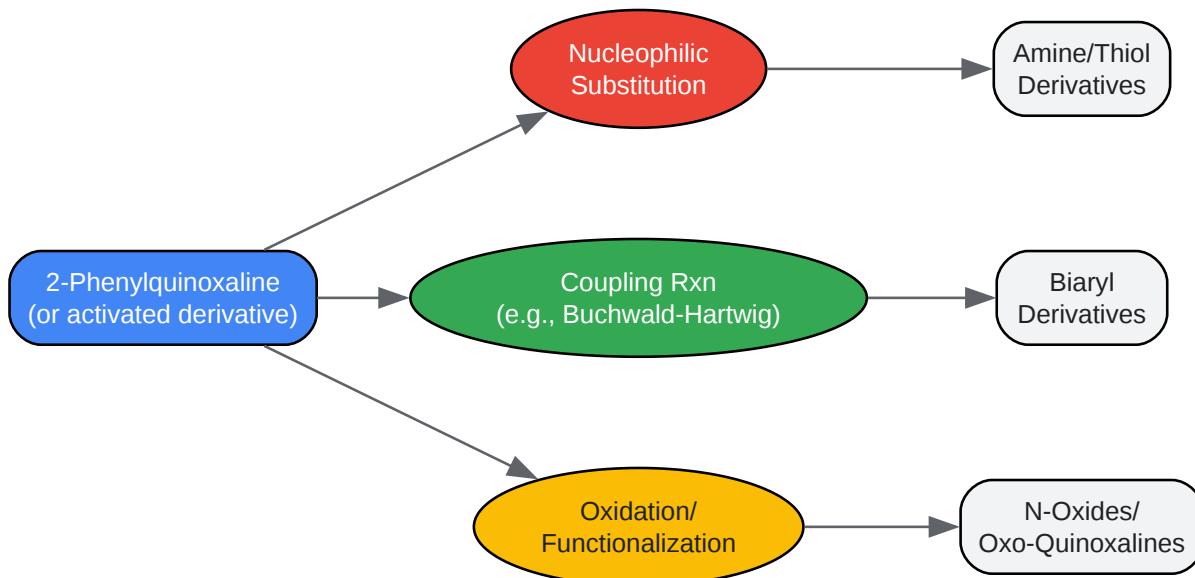
## Nucleophilic Substitution

The hydrogen atoms on the quinoxaline ring can undergo oxidative nucleophilic substitution of hydrogen (ONSH), allowing for the introduction of various functional groups.<sup>[3]</sup> Furthermore, derivatives like 2-chloro-3-phenylquinoxaline are excellent electrophiles for substitution reactions with amines, thiols, and other nucleophiles.

## Synthesis of Bioactive Derivatives

Many drug development efforts focus on modifying the core **2-phenylquinoxaline** structure.

- 2-Oxo-3-phenylquinoxalines: These derivatives, synthesized via reactions like the Michael addition, have shown potent anticancer activity against colon cancer cell lines.<sup>[18][19][20]</sup>
- Amine Derivatives: Buchwald-Hartwig amination reactions are employed to couple various amines to the quinoxaline core, producing compounds with applications as fluorescent materials and potential therapeutics.<sup>[21]</sup>
- Carboxylic Acid Derivatives: These can be synthesized and further derivatized into amides and esters, leading to novel fatty acid synthase (FASN) inhibitors with anticancer potential.<sup>[22]</sup>



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